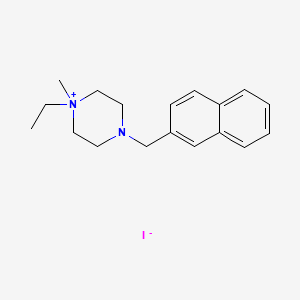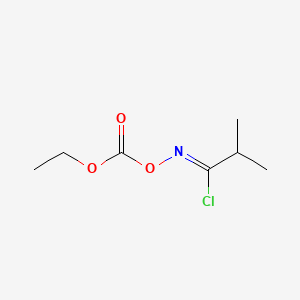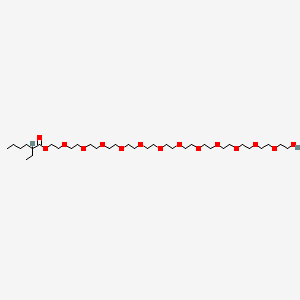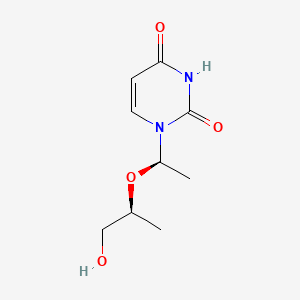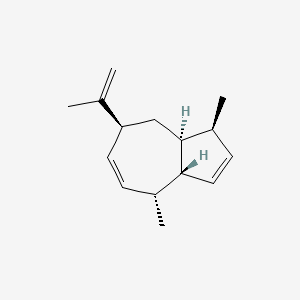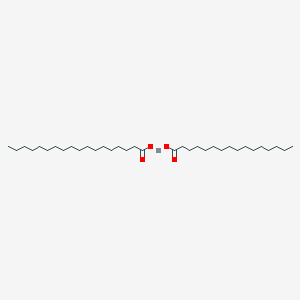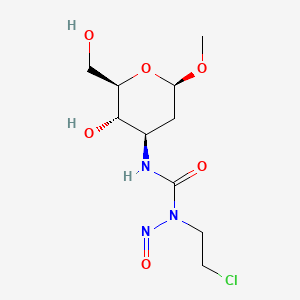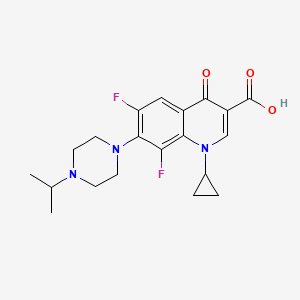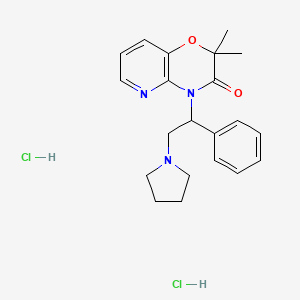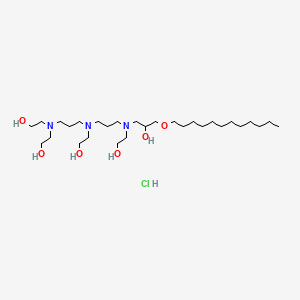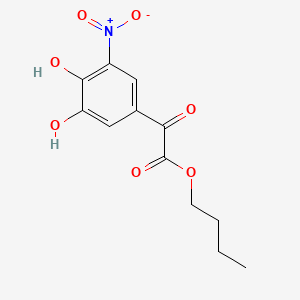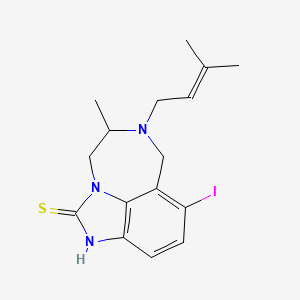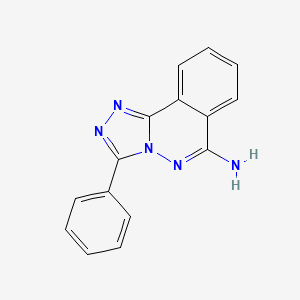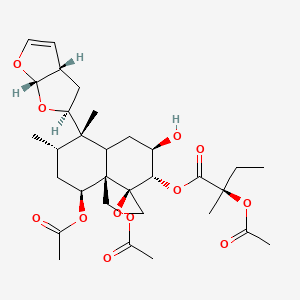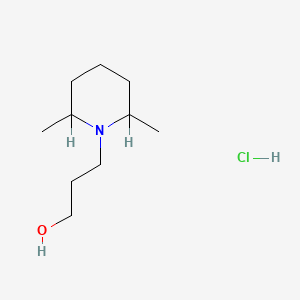
2,6-Dimethyl-1-piperidinepropanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-piperidinepropanol hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-piperidinepropanol hydrochloride typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpiperidine, which is then further reacted to produce the desired compound. One common method involves the reaction of cis-2,6-dimethyl-1-piperidinepropanol with thionyl chloride in benzene at a temperature range of 0°C to 5°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,6-Dimethyl-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
科学的研究の応用
2,6-Dimethyl-1-piperidinepropanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 2,6-Dimethyl-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the propanol group.
2,6-Dimethylpyridine: The precursor in the synthesis of 2,6-Dimethyl-1-piperidinepropanol hydrochloride.
Piperidine: The parent compound, which serves as the core structure for many derivatives.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the propanol group, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
特性
CAS番号 |
91342-97-1 |
|---|---|
分子式 |
C10H22ClNO |
分子量 |
207.74 g/mol |
IUPAC名 |
3-(2,6-dimethylpiperidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9-5-3-6-10(2)11(9)7-4-8-12;/h9-10,12H,3-8H2,1-2H3;1H |
InChIキー |
JARCPODAOOKYEO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1CCCO)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


